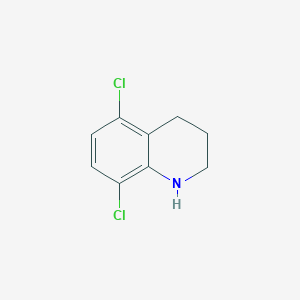

5,8-Dichloro-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFUXGKYUJDRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,8-Dichloro-1,2,3,4-tetrahydroquinoline CAS number search

An In-depth Technical Guide to Dichlorinated Tetrahydroquinolines and Their Isoquinoline Analogs for Researchers and Drug Development Professionals

Abstract

The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Dichlorination of these bicyclic systems offers a powerful strategy to modulate their physicochemical and pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of dichlorinated tetrahydroquinolines and their isoquinoline analogs, with a focus on their synthesis, chemical properties, and applications in drug discovery. While direct data for 5,8-dichloro-1,2,3,4-tetrahydroquinoline is sparse, this guide will extensively cover its closely related and well-documented isomers, such as 5,7-dichloro and 7,8-dichloro analogs, providing researchers with a foundational understanding of this important class of compounds.

Introduction: The Significance of the Dichlorinated Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a recurring motif in a vast array of biologically active molecules.[1][2][3][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to interact with specific biological targets. The introduction of chlorine atoms into the aromatic ring of the tetrahydroquinoline nucleus can significantly impact its electronic and lipophilic character. This, in turn, influences a molecule's ability to cross cell membranes, bind to protein targets, and resist metabolic degradation.

Substituted tetrahydroquinolines are central to the development of drugs for a wide range of therapeutic areas, including:

-

Anticancer agents [1]

-

Antiviral compounds [4]

-

Cardiovascular drugs [1]

-

Central nervous system agents [4]

The strategic placement of two chlorine atoms on the benzene ring of the tetrahydroquinoline or tetrahydroisoquinoline core creates a diverse chemical space for medicinal chemists to explore.

Navigating the Isomeric Landscape: CAS Numbers and Nomenclature

A precise understanding of nomenclature is critical when working with substituted heterocyclic systems. While the user's query specified "5,8-dichloro-1,2,3,4-tetrahydroquinoline," it is important to note that the isomeric "isoquinoline" derivatives are more commonly documented in chemical literature and databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | 89315-57-1 | C₉H₉Cl₂N | 202.08 |

| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | 89315-56-0 | C₉H₉Cl₂N | 202.08 |

| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Not explicitly found, but synthesis is documented.[5][6] | C₉H₉Cl₂N | 202.08 |

| 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | Not explicitly found, but PubChem CID exists.[7] | C₉H₈Cl₃N | 236.5 |

Data compiled from multiple sources.[8][9][10]

It is crucial for researchers to verify the specific isomer they are working with, as the position of the chlorine atoms dramatically influences the molecule's chemical reactivity and biological activity.

Synthetic Strategies for Dichlorinated Tetrahydroquinolines and Analogs

The synthesis of dichlorinated tetrahydroquinolines and their isoquinoline counterparts can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reduction of Dichlorinated Quinolines and Isoquinolines

A common and straightforward approach involves the catalytic hydrogenation of the corresponding dichlorinated quinoline or isoquinoline precursor.

Caption: Multi-step synthesis of a functionalized 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derivative. [11] This pathway highlights the versatility of building the tetrahydroisoquinoline core from acyclic precursors, allowing for the introduction of various functional groups.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of dichlorinated tetrahydroquinolines are important for their handling, formulation, and biological activity.

| Property | Value (for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline) | Source |

| Molecular Weight | 202.08 g/mol | [9][10] |

| XLogP3 | 2.6 | [9] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

| pKa (Predicted) | 2.96790 | [10] |

| Density (Predicted) | 1.293±0.06 g/cm³ | [10] |

Spectroscopic Data:

Characterization of these compounds relies heavily on spectroscopic techniques. While specific spectra for 5,8-dichloro-1,2,3,4-tetrahydroquinoline are not readily available, data for related isoquinoline derivatives provide a reference. [12][13]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm) and the aliphatic protons of the tetrahydropyridine ring (typically in the range of 2.5-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (around 110-150 ppm) and the aliphatic carbons (around 25-60 ppm).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. [14]

Safety and Handling

Dichlorinated tetrahydroquinolines, like many halogenated aromatic compounds, should be handled with care in a laboratory setting. Safety data sheets (SDS) for related compounds provide general guidance. [15][16][17] General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [15][17]Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [17]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Medicinal Chemistry

The dichlorinated tetrahydroquinoline and tetrahydroisoquinoline scaffolds are of significant interest in drug discovery due to their presence in molecules with diverse biological activities. The chlorine substituents can enhance binding to target proteins and improve pharmacokinetic properties.

Therapeutic Areas of Interest:

-

Antimycobacterial Agents: Derivatives of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline have been investigated for their activity against Mycobacterium tuberculosis. [11]* NMDA Receptor Antagonists: Certain substituted 5,7-dichloro-tetrahydroquinolines have shown antagonist activity at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurodegenerative disorders. [1]* Anticancer and Antiviral Potential: The broader class of tetrahydroquinolines and tetrahydroisoquinolines are key components of various anticancer and antiviral drugs. [3][4][18][19]The dichlorinated analogs represent a promising area for further exploration in these fields.

Conclusion

References

-

American Elements. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

PubChem. 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic.... [Link]

-

PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. [Link]

-

PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

-

Wikipedia. Tetrahydroquinoline. [Link]

-

ResearchGate. Drugs incorporating tetrahydroquinolines. [Link]

-

MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

-

Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. [Link]

-

Indiana University. Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | C9H8Cl3N | CID 12595085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 12595073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. ijstr.org [ijstr.org]

- 13. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 14. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 15. fishersci.com [fishersci.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. technologynetworks.com [technologynetworks.com]

An In-Depth Technical Guide to 5,8-Dichloro-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5,8-dichloro-1,2,3,4-tetrahydroquinoline, a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The tetrahydroquinoline core is a well-established "privileged scaffold," known to be a structural component of numerous biologically active agents.[1] This document details the fundamental physicochemical properties of the 5,8-dichloro derivative, including its molecular formula and weight. Furthermore, it outlines a robust and logical synthetic protocol for its preparation via the catalytic hydrogenation of the corresponding quinoline precursor. Detailed methodologies for purification and comprehensive structural characterization using modern spectroscopic techniques are provided. The guide also explores the molecule's reactivity, its potential as a versatile building block for chemical library synthesis, and the broad therapeutic areas in which tetrahydroquinoline derivatives have shown promise.[1] Finally, essential safety, handling, and storage protocols are presented to ensure its responsible use in a research environment.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a foundational structural motif in medicinal chemistry.[2] Its prevalence in natural products and synthetic pharmaceutical agents underscores its importance as a versatile scaffold for interacting with a wide array of biological targets. Derivatives have been investigated for a multitude of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, anti-HIV, and anti-Alzheimer properties.[1] The introduction of substituents, such as chlorine atoms, onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. The presence of chlorine, a common bioisostere for methyl groups and other functionalities, makes chlorinated compounds particularly valuable in drug discovery.[3] Therefore, 5,8-dichloro-1,2,3,4-tetrahydroquinoline represents a key starting material for the synthesis of novel compounds with potentially enhanced or novel therapeutic activities.

Physicochemical Properties

The fundamental molecular properties of 5,8-dichloro-1,2,3,4-tetrahydroquinoline are crucial for its application in synthetic and medicinal chemistry. While direct experimental data for this specific isomer is not widely published, its properties can be reliably calculated based on its structure. For context, the closely related isomer, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, has a reported molecular weight of 202.08 g/mol and a molecular formula of C₉H₉Cl₂N.[4][5] The properties for the title compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₉Cl₂N | Calculated |

| IUPAC Name | 5,8-dichloro-1,2,3,4-tetrahydroquinoline | N/A |

| Molecular Weight | 202.08 g/mol | Calculated |

| Exact Mass | 201.01120 g/mol | Calculated |

| Monoisotopic Mass | 201.01120 Da | Calculated |

| XLogP3 (Predicted) | ~2.6 - 3.0 | Estimated based on related isomers[4] |

| Hydrogen Bond Donors | 1 (Amine N-H) | Calculated |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | Calculated |

Synthesis and Purification

The most direct and widely adopted method for the synthesis of tetrahydroquinolines is the reduction of the corresponding quinoline precursor.[2][6] This approach is favored for its efficiency and the commercial availability of a wide range of substituted quinolines.

Retrosynthetic Rationale

The synthesis logically begins with the aromatic quinoline core. The target molecule can be accessed via the selective hydrogenation of the nitrogen-containing heterocyclic ring of 5,8-dichloroquinoline. This transformation is typically achieved with high yield and selectivity using heterogeneous catalysis.

Experimental Protocol: Catalytic Hydrogenation of 5,8-Dichloroquinoline

This protocol describes a standard procedure for the reduction of the quinoline ring.

Materials:

-

5,8-dichloroquinoline

-

Palladium on Carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH), reagent grade

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon) is charged with 5,8-dichloroquinoline (1.0 eq).

-

Catalyst and Solvent: The vessel is placed under an inert atmosphere. Palladium on carbon (10% Pd/C, ~5-10 mol %) is carefully added, followed by the addition of the alcohol solvent (e.g., Methanol) to dissolve the substrate. Rationale: Pd/C is a highly effective and robust catalyst for the hydrogenation of aromatic heterocycles. Alcohols are common solvents as they readily dissolve the substrate and do not interfere with the reaction.

-

Hydrogenation: The atmosphere is evacuated and replaced with hydrogen gas. The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of filter aid (Celite®) to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product. Rationale: Filtering through Celite® is crucial to completely remove the fine, often pyrophoric, palladium catalyst, preventing contamination of the final product and ensuring safety.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 5,8-dichloro-1,2,3,4-tetrahydroquinoline.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Caption: Workflow for the synthesis and purification of 5,8-dichloro-1,2,3,4-tetrahydroquinoline.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol.[7] A combination of spectroscopic methods should be employed.

Mass Spectrometry (MS)

-

Expected M⁺: Electron Impact (EI) or Electrospray Ionization (ESI) MS should show a molecular ion peak cluster corresponding to the molecular formula C₉H₉Cl₂N.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will result in a characteristic cluster of peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl atoms)

-

M+2 (containing one ³⁵Cl and one ³⁷Cl atom)

-

M+4 (containing two ³⁷Cl atoms)

-

The expected intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (~6.5-7.5 ppm): Two signals are expected for the two protons on the benzene ring. They will appear as doublets due to coupling with each other.

-

Amine Proton (~3.5-4.5 ppm): A broad singlet corresponding to the N-H proton.

-

Aliphatic Region (~1.8-3.5 ppm): Three distinct signals are expected for the three methylene (-CH₂-) groups at positions 2, 3, and 4. These will likely appear as multiplets (e.g., triplets or more complex patterns) due to coupling with adjacent protons. For example, the protons at C2 will be coupled to the N-H and the C3 protons, the C3 protons to the C2 and C4 protons, and the C4 protons to the C3 protons.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the chemical environment of each carbon atom.[8]

-

Aromatic Region (~110-150 ppm): Six signals are expected for the six unique aromatic carbons. Two of these will be quaternary carbons bonded to chlorine.

-

Aliphatic Region (~20-50 ppm): Three signals corresponding to the three methylene carbons at positions 2, 3, and 4.

-

Caption: Logical workflow for the analytical characterization of the target compound.

Reactivity and Medicinal Chemistry Applications

5,8-Dichloro-1,2,3,4-tetrahydroquinoline is a valuable building block for drug discovery programs precisely because of its defined points for chemical modification.

-

N-Functionalization: The secondary amine at the 1-position is a nucleophilic handle that can readily undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to introduce diverse side chains.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling to attach aryl or heteroaryl groups.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

This reactivity allows for the systematic synthesis of a library of analogues where the properties of the molecule are tuned by modifying the substituent on the nitrogen atom. Given the wide range of biological activities reported for other substituted tetrahydroquinolines—such as NMDA receptor antagonism by 5,7-dichloro derivatives and various anticancer and antimicrobial activities—this scaffold is a prime candidate for generating novel chemical entities for high-throughput screening.[1][9]

Safety, Handling, and Storage

As with all laboratory chemicals, 5,8-dichloro-1,2,3,4-tetrahydroquinoline and its precursors must be handled with appropriate care. Safety data sheets for related halogenated quinolines provide essential guidance.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[13]

-

Hazards: Halogenated aromatic amines are often classified as harmful if swallowed and may cause skin and eye irritation.[10][13] The toxicological properties of this specific compound have not been fully investigated, and it should be handled as a potentially hazardous substance.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[14]

Conclusion

5,8-Dichloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery. Its straightforward synthesis from the corresponding dichloroquinoline, coupled with the versatile reactivity of its secondary amine, makes it an attractive starting material for the development of novel molecular libraries. The strategic placement of chlorine atoms provides unique electronic and steric properties that can be exploited in the design of new therapeutic agents. Adherence to rigorous synthetic, purification, and characterization protocols, along with strict safety procedures, will enable researchers to effectively utilize this valuable chemical tool in their research and development endeavors.

References

View References

-

American Elements. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

- Patel, D. K., & Patel, N. C. (Year unavailable). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12595073, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12595085, 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

- Sridharan, V., et al. (2017). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules.

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

-

Penta Manufacturer. Quinoline - SAFETY DATA SHEET. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]

-

PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123919, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]

- Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry.

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

-

ResearchGate. Quinolones for applications in medicinal chemistry: Synthesis and structure in Targets in Heterocyclic Systems - 2018, Chapter 11, pp 260-297. Available from: [Link]

-

Hilaris Publisher. Medicinal Chemistry Applications | Open Access Journals. Available from: [Link]

-

U.S. Environmental Protection Agency. 1,2,3,4-Tetrahydroisoquinolin-5-ol Properties. Available from: [Link]

-

PubMed. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Available from: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 12595073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. chemos.de [chemos.de]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

The Enigmatic Core: A Technical Guide to the Biological Activity of 5,8-Dichloro-1,2,3,4-Tetrahydroquinoline Analogs

Introduction: The Tetrahydroquinoline Scaffold and the Impact of Dichlorination

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a versatile framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The introduction of halogen atoms, particularly chlorine, onto this scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific electronic effects that can modulate binding affinity and efficacy.

This in-depth technical guide focuses on the biological activities of a specific subclass: 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs. While direct and extensive research on this precise substitution pattern is emerging, we will extrapolate from the broader knowledge of halogenated tetrahydroquinolines and related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their potential as anticancer, antimicrobial, and neuroprotective agents, and provide detailed experimental protocols to guide future research in this promising area.

Synthetic Strategies: Forging the Dichlorinated Core

The synthesis of 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs presents a unique set of challenges and opportunities for the synthetic chemist. The precise placement of the two chlorine atoms on the aromatic ring requires careful consideration of directing group effects and reaction conditions. While a plethora of methods exist for the synthesis of the parent tetrahydroquinoline ring system, the introduction of the 5,8-dichloro substitution pattern often necessitates a multi-step approach.[3]

One practical approach involves the Friedel-Crafts cyclization of appropriately substituted precursors. For instance, the synthesis of the related 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid has been achieved through a Friedel-Crafts cyclization, offering a potential route to dichlorinated tetrahydroquinolines.[4][5][6] Another viable strategy is the electrophilic chlorination of a pre-formed tetrahydroquinoline scaffold, although this can sometimes lead to a mixture of regioisomers requiring careful purification.

Illustrative Synthetic Pathway: A Hypothetical Approach

The following diagram illustrates a conceptual synthetic pathway for accessing 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs, drawing inspiration from established methodologies for related halogenated heterocycles.

Caption: Conceptual synthetic workflow for 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs.

Biological Activities: Unveiling the Therapeutic Potential

The incorporation of chlorine atoms at the 5 and 8 positions of the tetrahydroquinoline ring is anticipated to confer a unique pharmacological profile. While specific data for this substitution pattern is limited, we can infer potential activities based on studies of related halogenated quinolines and tetrahydroquinolines.

Anticancer Activity: A Promising Frontier

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2] The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

While direct evidence for 5,8-dichloro analogs is scarce, the related 5,7-dichloro-8-hydroxyquinoline derivatives have shown inhibitory activity against dengue virus, highlighting the potential for dichlorinated quinolines to interact with biological targets.[7] Furthermore, various substituted tetrahydroquinolines have been investigated as inhibitors of enzymes crucial for cancer progression.[8] The electron-withdrawing nature of the chlorine atoms at the 5 and 8 positions could enhance the interaction of these analogs with specific enzymatic targets.

Table 1: Anticancer Activity of Representative Halogenated Quinolines and Tetrahydroquinolines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 | [7] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 | [7] |

| Substituted Tetrahydroquinolines | Various | Varies | [2] |

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated quinolines have a long history of use as antimicrobial and antifungal agents.[4] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Neuroprotective Effects: Targeting Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is a validated target for the treatment of various neurological disorders. Aberrant NMDA receptor activity is implicated in excitotoxicity, a common pathological process in neurodegenerative diseases.

Significantly, a class of related compounds, trans-2-carboxy-5,7-dichloro-4-amido tetrahydroquinolines, have been identified as antagonists at the glycine binding site of the NMDA receptor.[1] This finding is of paramount importance as it directly links a dichlorinated tetrahydroquinoline scaffold to a well-defined neuroprotective mechanism. The parent compound, 5,7-dichlorokynurenic acid, is a potent and selective competitive antagonist of the glycine site on NMDA receptors, with a KB of 65 nM, and has been shown to reduce NMDA-induced neuronal injury in cortical cell cultures.[9][10][11] This strongly suggests that 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs could also exhibit neuroprotective properties by modulating NMDA receptor function.

Table 2: NMDA Receptor Antagonist Activity of Dichlorinated Quinolines

| Compound | Target Site | Activity (Ki or KB) | Reference |

| 5,7-Dichlorokynurenic acid | Glycine site of NMDA receptor | 79 nM (Ki) | [9][12][13] |

| 5,7-Dichlorokynurenic acid | Glycine site of NMDA receptor | 65 nM (KB) | [10][11] |

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research into the biological activities of 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Synthesis of a 5,8-Dichloro-1,2,3,4-Tetrahydroquinoline Analog (Hypothetical)

This protocol is a generalized procedure and may require optimization for specific target molecules.

-

Step 1: Synthesis of the Tetrahydroquinoline Core. A substituted aniline (1 equivalent) is reacted with an appropriate dienophile (e.g., acrolein, 1.1 equivalents) in a suitable solvent (e.g., toluene) under reflux conditions for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the tetrahydroquinoline core.

-

Step 2: Dichlorination. The synthesized tetrahydroquinoline (1 equivalent) is dissolved in a suitable solvent (e.g., glacial acetic acid). N-chlorosuccinimide (NCS) (2.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 4-8 hours, monitoring progress by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 5,8-dichloro-1,2,3,4-tetrahydroquinoline analog.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized 5,8-dichloro-tetrahydroquinoline analogs are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Protocol 3: NMDA Receptor Binding Assay ([³H]glycine Displacement)

-

Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compound (5,8-dichloro-tetrahydroquinoline analog) in a suitable buffer.

-

Incubation and Filtration: The mixture is incubated at 4°C for a defined period, and the reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled glycine) from the total binding. The Ki value is then calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs will be critically dependent on the nature and position of other substituents on the heterocyclic ring and the nitrogen atom.

Caption: Key structural elements influencing the biological activity of 5,8-dichloro-THQ analogs.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs with diverse substituents at the N1, C2, C3, and C4 positions. This will allow for the elucidation of detailed structure-activity relationships and the identification of lead compounds for further development. In particular, the exploration of different amido and carboxy functionalities at the C2 and C4 positions, inspired by the known NMDA receptor antagonists, is a promising avenue for discovering novel neuroprotective agents.

Conclusion

The 5,8-dichloro-1,2,3,4-tetrahydroquinoline scaffold represents a largely unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. By leveraging existing knowledge of halogenated quinolines and tetrahydroquinolines, this guide provides a framework for the rational design, synthesis, and biological evaluation of these intriguing analogs. The promising leads from related dichlorinated compounds, particularly in the context of neuroprotection, underscore the importance of further investigation into this unique chemical class. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to unlock the full therapeutic potential of 5,8-dichloro-1,2,3,4-tetrahydroquinoline analogs.

References

-

Baron, B. M., et al. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular Pharmacology, 38(4), 554-561. [Link]

-

McNamara, D., et al. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience Letters, 120(1), 17-20. [Link]

-

Singh, P., et al. (2021). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. ResearchGate. [Link]

-

Patel, M. B., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 4(5), 1736-1744. [Link]

-

Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]

-

Leeson, P. D., et al. (1992). 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 35(11), 1954-1968. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

Singh, R., & Kaur, H. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3539-3544. [Link]

-

Carissimi, M., et al. (1969). [5,7-Dichloro-8-hydroxy-quinoline Derivatives With Antibacterial and Antifungal Activity]. Il Farmaco; edizione scientifica, 24(5), 478-499. [Link]

-

Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 22. [Link]

-

Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4257. [Link]

-

Nguyen, T. T., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(15), 10563-10574. [Link]

-

Sharma, P., & Kumar, A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 65-80. [Link]

-

Al-Obaidi, A. S. M., et al. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 7(3), 232-244. [Link]

-

Wang, Y., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). ACS Omega, 8(21), 18888-18895. [Link]

-

SciSpace. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra). [Link]

-

Reddy, T. J., & Ghorai, M. K. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(30), 5637-5641. [Link]

-

Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375. Archiv der Pharmazie, 354(8), e2100102. [Link]

-

Hong, B. B., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][9][11]diazepine ring system. Bioorganic & Medicinal Chemistry, 24(12), 2747-2759. [Link]

-

Chang, L. S., et al. (2012). Synthesis and antidiabetic activity of 5,7-dihydroxyflavonoids and analogs. Chemistry & Biodiversity, 9(1), 162-169. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]

- 13. rndsystems.com [rndsystems.com]

A Technical Guide to Dichloro-Tetrahydroquinolines: Unraveling the Isomeric Differences Between 5,7- and 5,8-Substitution Patterns

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of halogen substituents, particularly chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth technical analysis of two closely related isomers: 5,7-dichloro-1,2,3,4-tetrahydroquinoline and 5,8-dichloro-1,2,3,4-tetrahydroquinoline. While direct comparative studies are limited, this document synthesizes available data on related compounds and fundamental chemical principles to elucidate the key differences in their structure, reactivity, and potential biological significance. Understanding these isomeric distinctions is crucial for the rational design of novel therapeutics and chemical probes.

Part 1: Structural and Spectroscopic Disparities

The seemingly subtle shift of a chlorine atom from the 7- to the 8-position on the tetrahydroquinoline ring induces significant changes in the molecule's electronic distribution, steric profile, and, consequently, its spectroscopic signatures.

Molecular Geometry and Electronic Effects

The positioning of the two chlorine atoms on the benzene portion of the tetrahydroquinoline ring governs the molecule's overall polarity and electronic landscape.

-

5,7-Dichloro-tetrahydroquinoline: In this isomer, the chlorine atoms are in a meta-arrangement relative to each other. Both exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This inductive pull is additive, leading to a significant decrease in electron density on the benzene ring, particularly at the ortho and para positions relative to the chlorines.

-

5,8-Dichloro-tetrahydroquinoline: Here, the chlorine atoms are in a para-like arrangement across the benzene ring. The individual inductive effects of the chlorine atoms are still prominent. However, the proximity of the C-8 chlorine to the heterocyclic ring introduces a notable steric interaction with the N-H group and the adjacent methylene group (C-1), potentially influencing the conformation of the tetrahydroquinoline ring system.

Figure 1: Chemical structures of the two isomers.

Comparative Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data Comparison

| Spectroscopic Technique | 5,7-Dichloro-tetrahydroquinoline | 5,8-Dichloro-tetrahydroquinoline (Predicted) | Rationale for Differences |

| ¹H NMR | Aromatic protons will appear as distinct signals, with chemical shifts influenced by the meta-chlorine substitution. The C6-H proton will likely be a singlet. | The aromatic region will show two doublets due to the ortho-coupling of the C6-H and C7-H protons. The C8-Cl will cause a downfield shift of the C1-H protons due to steric compression and anisotropic effects. | The symmetry and substitution pattern directly influence the coupling and chemical shifts of the aromatic protons. Steric hindrance from the C8-Cl in the 5,8-isomer will affect the local electronic environment of the adjacent aliphatic protons. |

| ¹³C NMR | Two distinct signals for the chlorinated aromatic carbons (C5 and C7) and four other aromatic carbon signals. | Two distinct signals for the chlorinated aromatic carbons (C5 and C8) and four other aromatic carbon signals. The chemical shift of C8a will be significantly affected by the C8-Cl. | The position of the chlorine atoms directly dictates which carbon signals will be deshielded. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 201. Isotope pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). | Molecular ion peak (M⁺) at m/z 201. Identical isotope pattern to the 5,7-isomer. | Both isomers have the same molecular formula (C₉H₉Cl₂N) and will therefore have the same molecular weight and isotopic distribution for the molecular ion. Fragmentation patterns may differ slightly due to the different substitution. |

Part 2: Synthesis and Reactivity

The synthetic accessibility and chemical reactivity of these isomers are dictated by the directing effects of the substituents on the starting materials and the inherent stability of reaction intermediates.

Synthetic Pathways

The synthesis of dichlorinated tetrahydroquinolines typically involves the reduction of the corresponding dichloroquinoline.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline

For: Researchers, scientists, and drug development professionals

Introduction

5,8-Dichloro-1,2,3,4-tetrahydroquinoline is a halogenated derivative of the tetrahydroquinoline scaffold, a core structural motif present in a wide array of natural products and medicinally significant compounds.[1][2] The substitution pattern of the tetrahydroquinoline ring system dictates its biological activity, which spans applications including anti-cancer, anti-diabetic, and neuroprotective agents.[2][3][4] The presence of chlorine atoms at the 5 and 8 positions can significantly modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable intermediate for synthetic and medicinal chemistry research.

This document provides a comprehensive guide to the synthesis of 5,8-dichloro-1,2,3,4-tetrahydroquinoline, detailing the necessary reagents, reaction conditions, and underlying scientific principles. The primary synthetic strategy involves a two-stage process: the initial synthesis of the aromatic precursor, 5,8-dichloroquinoline, followed by the selective reduction of its heterocyclic ring.

Overall Synthetic Workflow

The synthesis of 5,8-dichloro-1,2,3,4-tetrahydroquinoline is most effectively achieved through a two-step process. The first step involves the dichlorination of quinoline to produce 5,8-dichloroquinoline. The second, and final, step is the catalytic hydrogenation of the prepared 5,8-dichloroquinoline to yield the target compound.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity [morressier.com]

Application Note: Rapid and Efficient Synthesis of Dichloro-Tetrahydroquinolines via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the synthesis of dichloro-tetrahydroquinoline derivatives utilizing microwave-assisted organic synthesis (MAOS). Tetrahydroquinolines are a pivotal class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmacologically active agents.[1] Dichloro-substituted variants, in particular, are valuable precursors and intermediates in medicinal chemistry for the development of novel therapeutics, including anti-cancer and anti-malarial drugs.[1][2] Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted synthesis emerges as a transformative technology, offering significant enhancements in reaction rates, yields, and overall efficiency, while adhering to the principles of green chemistry.[3][4][5] This guide provides a comprehensive overview of the methodology, including the underlying mechanistic principles, a detailed step-by-step protocol, and critical safety considerations for researchers in drug discovery and development.

Introduction: The Power of Microwave-Assisted Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in drug development.[6][7] Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient and sustainable alternative to conventional heating methods.[3][5] The primary advantages of MAOS include:

-

Accelerated Reaction Times: Reactions that typically take hours or even days can often be completed in a matter of minutes.[3][8]

-

Increased Yields and Purity: The rapid and uniform heating provided by microwave irradiation often leads to higher product yields and reduced formation of by-products.[4][5][6]

-

Energy Efficiency: Microwaves directly heat the reactants and solvent, leading to a significant reduction in energy consumption compared to conventional oil baths or heating mantles.[3]

-

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.[9][10]

The mechanism of microwave heating involves the direct coupling of microwave energy with molecules possessing a dipole moment.[11] This interaction induces rapid molecular rotation, leading to efficient and uniform heating of the reaction mixture.[11] This "superheating" effect, where the solvent can be heated well above its atmospheric boiling point in a sealed vessel, is a key contributor to the dramatic rate enhancements observed in microwave-assisted reactions.[12]

Reaction Mechanism: A Plausible Pathway

The synthesis of dichloro-tetrahydroquinolines can be achieved through various synthetic routes. A common and effective approach is a multi-component reaction, such as a Povarov-type reaction, which involves the cycloaddition of an imine with an alkene.[13][14] In the context of synthesizing dichloro-tetrahydroquinolines, a plausible pathway involves the reaction of a dichloro-substituted aniline with an appropriate aldehyde to form an in-situ generated imine, which then undergoes a [4+2] cycloaddition with an electron-rich alkene. The reaction is typically catalyzed by a Lewis or Brønsted acid.

Microwave irradiation significantly accelerates this process by rapidly heating the polar reactants and intermediates, thereby increasing the rate of both imine formation and the subsequent cycloaddition.

Figure 1: Plausible reaction mechanism for the microwave-assisted synthesis of dichloro-tetrahydroquinolines.

Experimental Protocol: A Generalized Approach

This protocol provides a general methodology for the microwave-assisted synthesis of dichloro-tetrahydroquinolines. Note: This is a representative procedure and may require optimization for specific substrates and desired products.

3.1. Materials and Reagents

-

Substituted dichloroaniline

-

Aldehyde (e.g., benzaldehyde derivatives)

-

Electron-rich alkene (e.g., N-vinylpyrrolidone, ethyl vinyl ether)

-

Catalyst (e.g., Yb(OTf)₃, InCl₃, or a Brønsted acid like p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, acetonitrile, or a green solvent like polyethylene glycol (PEG))

-

Microwave reactor vials (appropriate for the scale of the reaction)

-

Stir bar

3.2. Equipment

-

Dedicated laboratory microwave reactor with temperature and pressure sensors. Warning: Domestic microwave ovens should never be used for chemical synthesis due to the lack of safety features and the risk of explosion.[12][15]

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Chromatography system (for purification)

3.3. Step-by-Step Procedure

-

Reagent Preparation: In a clean, dry microwave vial, combine the dichloroaniline (1.0 mmol), aldehyde (1.1 mmol), electron-rich alkene (1.5 mmol), and catalyst (5-10 mol%).

-

Solvent Addition: Add the chosen solvent (2-5 mL) to the vial, ensuring the stir bar is also present.

-

Vial Sealing: Securely cap the microwave vial according to the manufacturer's instructions.

-

Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters as follows (these are starting points and should be optimized):

-

Temperature: 120-150 °C

-

Time: 5-20 minutes

-

Power: Dynamic (the instrument will adjust the power to maintain the set temperature)

-

Stirring: On

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.[16]

-

Workup:

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dichloro-tetrahydroquinoline.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Figure 2: General experimental workflow for the microwave-assisted synthesis of dichloro-tetrahydroquinolines.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of quinoline and tetrahydroquinoline derivatives, which can serve as a guide for optimizing the synthesis of dichloro-tetrahydroquinolines.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Yb(OTf)₃ | Ionic Liquid | - | - | - | [17] |

| InCl₃ | - | - | 10-15 | up to 90 | [14] |

| p-TSA | Ethanol | 80 | 3 | 50-80 | [13] |

| Catalyst-free | DMF | 125-135 | 8-20 | - | [9] |

Safety Considerations

While microwave-assisted synthesis is a powerful tool, it is crucial to adhere to strict safety protocols:

-

Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[15] These are equipped with safety features to monitor and control temperature and pressure.

-

Vessel Integrity: Always use the appropriate reaction vessels certified by the manufacturer for the intended temperature and pressure.[16] Inspect vials for any signs of damage before use.

-

Pressure Management: Be aware that heating solvents above their boiling point in a sealed vessel will generate significant pressure.[5] Start with small-scale reactions to understand the reaction kinetics and potential for pressure buildup.

-

Proper Cooling: Ensure the reaction vessel has cooled to a safe temperature before opening to avoid sudden depressurization and solvent flashing.[16]

-

Chemical Hazards: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious method for the synthesis of dichloro-tetrahydroquinoline derivatives. By significantly reducing reaction times and often improving yields, this technology accelerates the discovery and development of new chemical entities for pharmaceutical applications. The protocol and guidelines presented in this application note provide a solid foundation for researchers to explore and optimize the synthesis of this important class of heterocyclic compounds.

References

- Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (n.d.).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7).

- Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27).

- Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers - Benchchem. (n.d.).

- Microwave-assisted Synthesis of Quinolines - Bentham Science Publisher. (2025, January 1).

- Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013, May 5).

- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science. (2017, July 19).

- 10 - Organic Syntheses Procedure. (n.d.).

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7).

- One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (n.d.).

- Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities - JMPAS. (2022, December 15).

- Microwave-Assisted, Solid-Phase Synthesis of a Chiral 1,2,3,4-Tetrahydroquinoline Library. (n.d.).

- Microwave Synthesis - Organic Chemistry Portal. (n.d.).

- Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC. (n.d.).

- Microwave-Assisted Green Synthesis - Anton Paar Wiki. (n.d.).

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).

- Solvent-Free Microwave-Assisted Synthesis of New 2-Aryl-Tetrahydroquinolines Using Three-Component Povarov Reaction | Request PDF - ResearchGate. (2025, August 7).

- Microwave-assisted synthesis | Anton Paar Wiki. (n.d.).

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijrpas.com [ijrpas.com]

- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. epcp.ac.in [epcp.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Microwave Synthesis [organic-chemistry.org]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety Considerations for Microwave Synthesis [cem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. eurekaselect.com [eurekaselect.com]

Application Notes & Protocols: Leveraging 5,8-Dichloro-1,2,3,4-tetrahydroquinoline in Fragment-Based Drug Design

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the halogenated heterocyclic fragment, 5,8-dichloro-1,2,3,4-tetrahydroquinoline, within a fragment-based drug design (FBDD) campaign. This document outlines the rationale for its selection, its physicochemical properties, and detailed protocols for its application in primary screening and hit-to-lead evolution.

Introduction: The Rationale for a Dichlorinated Tetrahydroquinoline Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of high-quality lead compounds.[1][2][3] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space, often yielding leads with superior physicochemical properties and ligand efficiency.[4] The core principle of FBDD is to identify weakly binding fragments that can be iteratively optimized into potent drug candidates through a structure-guided approach.[3][5]

The selection of a fragment library is a critical determinant of an FBDD campaign's success. 5,8-dichloro-1,2,3,4-tetrahydroquinoline represents a compelling starting point for several reasons:

-

Bioactive Scaffold: The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[6][7][8] This inherent biological relevance increases the probability of identifying meaningful interactions with therapeutic targets.

-

"Rule of Three" Compliance: As a fragment, it adheres well to the "Rule of Three," which suggests optimal fragments should have a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.[9] This ensures good aqueous solubility, a prerequisite for the high concentrations often required in biophysical screening assays.[10]

-

Strategic Halogenation: The two chlorine atoms serve multiple purposes. They can act as probes for specific interactions within a protein's binding site, potentially forming favorable halogen bonds. Furthermore, the presence of chlorine can be advantageous for certain analytical techniques and provides vectors for future chemical elaboration.

This guide will use 5,8-dichloro-1,2,3,4-tetrahydroquinoline as a model fragment to detail a comprehensive FBDD workflow, from initial screening to strategies for lead optimization.

Physicochemical Properties and Synthesis Overview

A successful fragment must possess appropriate physicochemical properties to ensure its utility in screening assays.

Table 1: Physicochemical Properties of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline

| Property | Value (Estimated) | Significance in FBDD |

| Molecular Formula | C₉H₉Cl₂N | |

| Molecular Weight | 202.08 g/mol | Compliant with the "Rule of Three" (<300 Da).[9] |

| cLogP | ~2.6 | Balances lipophilicity and solubility. |

| Hydrogen Bond Donors | 1 (the -NH group) | Compliant with the "Rule of Three" (<3).[9] |

| Hydrogen Bond Acceptors | 1 (the Nitrogen atom) | Compliant with the "Rule of Three" (<3).[9] |

| Aqueous Solubility | High | Crucial for achieving the high concentrations needed for biophysical screening.[10][11] |

Synthetic Considerations

The synthesis of 1,2,3,4-tetrahydroquinolines is well-documented in the chemical literature.[8][12] A common and effective method involves the hydrogenation of the corresponding substituted quinoline. For 5,8-dichloro-1,2,3,4-tetrahydroquinoline, a plausible synthetic route would start with the commercially available 5,8-dichloroquinoline, which can be reduced via catalytic hydrogenation.

Caption: A plausible synthetic route to the target fragment.

Fragment Screening: A Multi-faceted Approach

Due to the inherently weak binding affinity of fragments (typically in the high µM to mM range), highly sensitive biophysical techniques are required for their detection.[3][11][13] A robust screening campaign will employ multiple orthogonal methods to ensure high confidence in the identified hits.

Caption: A typical workflow for a fragment screening campaign.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is an excellent choice for primary screening due to its high sensitivity, throughput, and ability to provide kinetic data.[1][14][15] It directly measures the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor surface.

Protocol: SPR Screening

-

Protein Immobilization:

-

Immobilize the purified target protein onto a CM5 sensor chip (or equivalent) using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.

-

Activate a reference flow cell with the coupling chemistry but without protein to serve as a control for non-specific binding.

-

-

Fragment Preparation:

-

Prepare a stock solution of 5,8-dichloro-1,2,3,4-tetrahydroquinoline in 100% DMSO.

-

Create a dilution series of the fragment in the running buffer (e.g., HBS-EP+), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

-

-

Screening Assay:

-

Perform a single-concentration screen first (e.g., at 200 µM) to identify initial hits.

-

Inject the fragment solution over the protein and reference flow cells.

-

Monitor the change in response units (RU). A response significantly above the baseline and the reference channel indicates a potential binding event.

-

-

Affinity Determination:

-

For fragments that show binding, perform a dose-response analysis by injecting a range of concentrations (e.g., from 1 µM to 1 mM).

-

Fit the resulting binding isotherms to a steady-state affinity model to determine the dissociation constant (Kᴅ).

-

Hit Validation and Characterization via NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating hits from primary screens as it is less prone to artifacts from protein aggregation or nonspecific binding.[11][16][17] Both ligand-observed and protein-observed experiments can be employed.

Protocol: 2D ¹H-¹⁵N HSQC (Protein-Observed NMR)

This technique is the gold standard for confirming binding and identifying the binding site on the protein.

-

Protein Preparation:

-

Express and purify the target protein with uniform ¹⁵N-labeling.

-

Prepare a ~50-100 µM sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

-

-

Data Acquisition:

-

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Add a stoichiometric excess of 5,8-dichloro-1,2,3,4-tetrahydroquinoline (e.g., 5-10 fold molar excess) to the protein sample.

-

-

Data Analysis:

-

Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

-

Overlay the two spectra. Chemical shift perturbations (CSPs) of specific peaks indicate that the corresponding amino acid residues are in or near the fragment's binding site.[17]

-

Protocol: Saturation Transfer Difference (STD) NMR (Ligand-Observed NMR)

STD NMR is useful for confirming binding when isotopically labeled protein is not available.

-

Sample Preparation:

-

Prepare a sample containing the fragment (~1 mM) and a substoichiometric amount of the target protein (~10-50 µM) in a deuterated buffer.

-

-

Data Acquisition:

-

Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein signals.

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum.

-

Protons on the fragment that are in close contact with the saturated protein will receive saturation transfer, resulting in signals in the difference spectrum. This confirms binding and can provide information about the fragment's binding epitope.

-

Structural Elucidation via X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level detail of how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[9][13][18][19]

Protocol: Crystallographic Fragment Screening

-

Protein Crystallization:

-

Obtain well-diffracting crystals of the target protein. This is often a significant bottleneck in the process.

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Transfer the protein crystals into a solution containing a high concentration of 5,8-dichloro-1,2,3,4-tetrahydroquinoline (typically 1-10 mM) for a defined period (minutes to hours).

-

Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure by molecular replacement using the apo-protein structure.

-

Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein.[19]

-

From Fragment to Lead: Strategies for Evolution

Once a fragment hit like 5,8-dichloro-1,2,3,4-tetrahydroquinoline is validated and its binding mode is understood, the next step is to increase its affinity and selectivity.[5] This is typically achieved through three main strategies.[4][20][21]

Caption: Key strategies for optimizing a fragment hit.

Fragment Growing

This is often the most straightforward approach, where chemical moieties are added to the initial fragment to engage with nearby pockets in the binding site.[4][20][21] The crystal structure is essential here, as it reveals the vectors on the fragment that point towards open space. For 5,8-dichloro-1,2,3,4-tetrahydroquinoline, synthetic modifications could be targeted at:

-

The Nitrogen Atom (N1): Alkylation or acylation could introduce groups that pick up additional interactions.

-

The Aromatic Ring: Positions C6 and C7 are potential points for adding substituents that could extend into adjacent sub-pockets.

Fragment Linking

If a second fragment is found to bind in a pocket adjacent to the first, the two can be chemically linked together.[20][21][22] This can lead to a dramatic increase in affinity due to the additive nature of the binding energies and a favorable entropic contribution. The challenge lies in designing a linker that is of the correct length and geometry to allow both fragments to maintain their optimal binding modes.[21]

Fragment Merging

If multiple fragment hits are identified that have overlapping binding positions, their key structural features can be combined into a single, novel molecule.[5][21] This hybrid molecule aims to capture the most important interactions of the parent fragments, resulting in a compound with improved potency.

Conclusion

5,8-dichloro-1,2,3,4-tetrahydroquinoline serves as an exemplary starting point for a fragment-based drug design campaign. Its favorable physicochemical properties, combined with a biologically relevant core and strategically placed halogen atoms, make it a high-quality fragment. By employing a rigorous screening cascade involving sensitive biophysical techniques like SPR and NMR, followed by structural elucidation via X-ray crystallography, this fragment can be confidently identified and validated as a hit. The subsequent structure-guided evolution, using strategies such as growing, linking, or merging, provides a clear and rational path toward the development of potent, selective, and drug-like lead compounds.

References

-

Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. Available at: [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]

-

Fragment-based drug discovery: A graphical review. (2025). ScienceDirect. Available at: [Link]

-

Fragment-Based Drug Discovery Using NMR Spectroscopy. (2012). PMC. Available at: [Link]

-